molecular formula C24H27ClN2O5 B5314006 ethyl N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycinate

ethyl N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycinate

Cat. No. B5314006
M. Wt: 458.9 g/mol
InChI Key: QIWIGLNLYPISKR-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycinate, commonly known as Boc-Gly-OEt, is a chemical compound that has gained significant attention in the fields of medicinal and pharmaceutical research. It is a glycine derivative that has shown promising results in various scientific studies due to its unique chemical structure and properties.

Mechanism of Action

Boc-Gly-OEt exerts its biological effects through various mechanisms, including the inhibition of protein kinases and the modulation of gene expression. It has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases and glycogen synthase kinase-3β, which are involved in cell cycle regulation and apoptosis. Boc-Gly-OEt also modulates gene expression by regulating the activity of transcription factors, including NF-κB and AP-1, which are involved in immune and inflammatory responses.
Biochemical and Physiological Effects:
Boc-Gly-OEt has been found to have several biochemical and physiological effects in various cell types and tissues. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and reducing the expression of anti-apoptotic proteins. Additionally, Boc-Gly-OEt has been found to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. It also improves glucose metabolism and insulin sensitivity by increasing the expression of insulin signaling proteins and glucose transporters.

Advantages and Limitations for Lab Experiments

Boc-Gly-OEt has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, Boc-Gly-OEt has some limitations, including its limited availability and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research and development of Boc-Gly-OEt. One potential direction is to investigate its therapeutic potential in other diseases, including cardiovascular disease and inflammatory disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for Boc-Gly-OEt in various diseases. Finally, the development of novel analogs of Boc-Gly-OEt may lead to the discovery of more potent and selective compounds with improved therapeutic efficacy.
In conclusion, Boc-Gly-OEt is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and properties make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and therapeutic potential in different diseases.

Synthesis Methods

Boc-Gly-OEt can be synthesized through a multi-step process starting with the reaction of butoxybenzoic acid with chloroacetyl chloride in the presence of a base. The resulting compound is then reacted with glycine in the presence of a coupling agent to form Boc-Gly. Finally, Boc-Gly is esterified with ethyl alcohol to obtain Boc-Gly-OEt. The purity of the final product can be improved through various purification methods, including recrystallization and chromatography.

Scientific Research Applications

Boc-Gly-OEt has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, Boc-Gly-OEt has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It also has the potential to regulate glucose metabolism and improve insulin sensitivity, making it a promising candidate for the treatment of diabetes.

properties

IUPAC Name

ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O5/c1-3-5-14-32-20-12-8-18(9-13-20)23(29)27-21(15-17-6-10-19(25)11-7-17)24(30)26-16-22(28)31-4-2/h6-13,15H,3-5,14,16H2,1-2H3,(H,26,30)(H,27,29)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWIGLNLYPISKR-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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